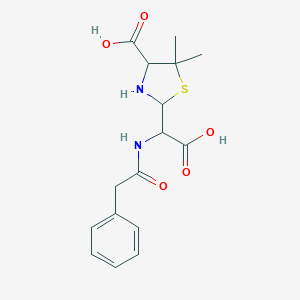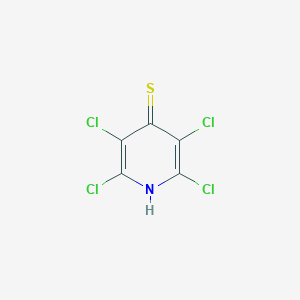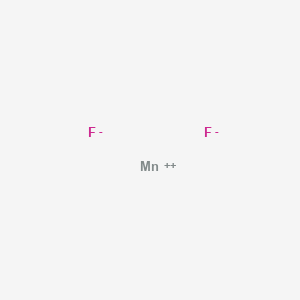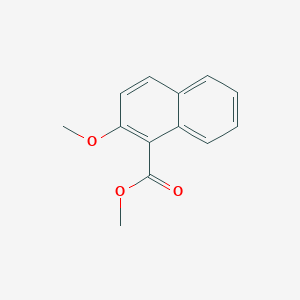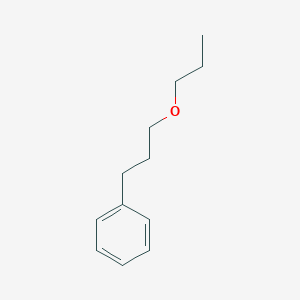
(3-Propoxypropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Propoxypropyl)benzene, also known as P3PB, is an organic compound that belongs to the family of alkyl-substituted aromatic compounds. It is a colorless liquid that has a faintly sweet odor and is used in various applications, including as a solvent, intermediate, and fragrance ingredient. In recent years, P3PB has gained significant attention in the scientific community due to its potential use in various fields, including biomedical research, material science, and environmental chemistry.
作用機序
The mechanism of action of (3-Propoxypropyl)benzene is not fully understood. However, it is believed to interact with cellular structures, including the cell membrane and cytoskeleton. It has also been shown to bind to DNA and RNA, potentially affecting gene expression.
生化学的および生理学的効果
(3-Propoxypropyl)benzene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on cellular function and metabolism are still being studied. It has been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of (3-Propoxypropyl)benzene is its high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, its fluorescent properties make it easy to detect and track in cellular structures. However, (3-Propoxypropyl)benzene is relatively expensive and may not be suitable for large-scale experiments.
将来の方向性
There are several future directions for the use of (3-Propoxypropyl)benzene in scientific research. One potential application is its use as a fluorescent probe for imaging cellular structures in vivo. Additionally, (3-Propoxypropyl)benzene could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Conclusion:
In conclusion, (3-Propoxypropyl)benzene is a versatile compound that has gained significant attention in the scientific community due to its potential use in various fields. Its high cell permeability and low cytotoxicity make it an ideal candidate for live-cell imaging, and its fluorescent properties make it easy to detect and track in cellular structures. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields.
合成法
The synthesis of (3-Propoxypropyl)benzene can be achieved through various methods, including the reaction of propylene oxide with benzene in the presence of an acidic catalyst. Another method involves the reaction of 3-chloropropylbenzene with sodium propoxide. Both methods yield (3-Propoxypropyl)benzene with high purity and yield.
科学的研究の応用
(3-Propoxypropyl)benzene has been extensively studied for its potential use in biomedical research, particularly as a fluorescent probe for imaging cellular structures. It has been shown to have high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, (3-Propoxypropyl)benzene has been used as a building block for the synthesis of various materials, including polymers and liquid crystals.
特性
CAS番号 |
14289-73-7 |
|---|---|
製品名 |
(3-Propoxypropyl)benzene |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
3-propoxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChIキー |
VUNSFNVCZZAWNV-UHFFFAOYSA-N |
SMILES |
CCCOCCCC1=CC=CC=C1 |
正規SMILES |
CCCOCCCC1=CC=CC=C1 |
その他のCAS番号 |
14289-73-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



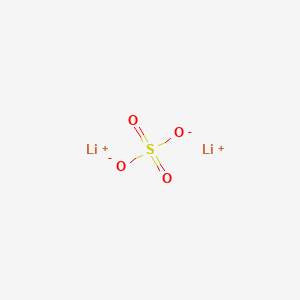
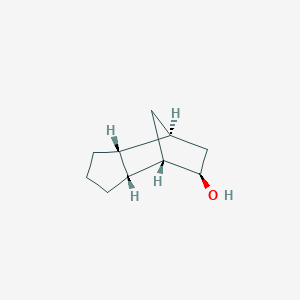
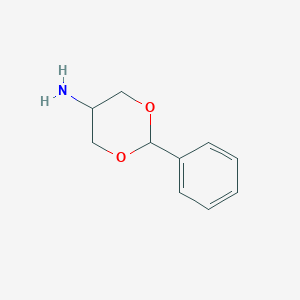

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

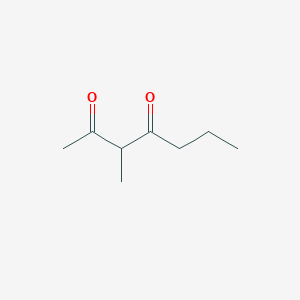
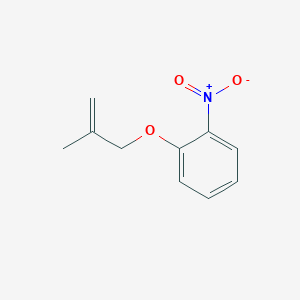
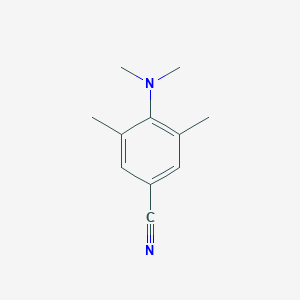
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
